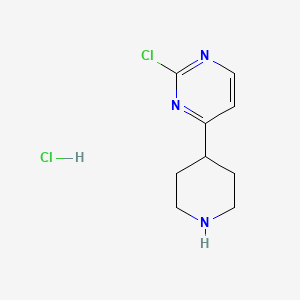

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The structure of the compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene, with a chlorine atom and a piperidinyl group attached to it.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a compound structurally similar to the one , involves chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine, yielding an overall yield of about 62% . Although this does not directly describe the synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride, it provides insight into the type of reactions that might be involved, such as chlorination and nucleophilic substitution.

Molecular Structure Analysis

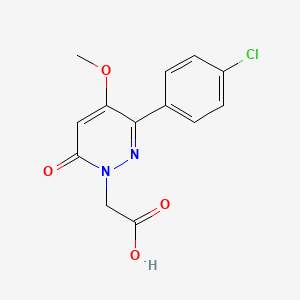

The molecular structure of pyrimidine derivatives can be complex, with the potential for polymorphism as seen in the study of 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous with a polymorph of 2-amino-4-chloro-6-morpholinopyrimidine . This indicates that 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride may also exhibit polymorphism, affecting its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of chlorine atoms in pyrimidine derivatives with piperidine has been studied, revealing differences in the rates of substitution of chlorine atoms at different positions on the pyrimidine ring . This suggests that in synthesizing 2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride, the position of the chlorine atom is crucial for its reactivity with piperidine. Additionally, the electronic effects of substituents on the pyrimidine ring have been shown to influence the rate of nucleophilic displacement of chlorine by piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure, as seen in the study of polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine and its piperidinopyrimidine counterpart . The presence of hydrogen bonds and the arrangement of molecules in the crystal lattice can affect the compound's solubility, melting point, and other physical properties. The electronic effects of substituents on the pyrimidine ring also play a role in the chemical reactivity of these compounds .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride derivatives have been investigated for their potential as corrosion inhibitors. A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of several piperidine derivatives on iron surfaces using quantum chemical calculations and molecular dynamics simulations. Their research indicated that these derivatives could effectively inhibit corrosion, suggesting potential applications in materials science and engineering (Kaya et al., 2016).

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing the 2-Chloro-4-(piperidin-4-yl)pyrimidine structure. Merugu et al. (2010) conducted microwave-assisted synthesis of piperidine-containing pyrimidine derivatives and evaluated their antibacterial activity. Their findings suggest these compounds could be effective against various bacterial strains, indicating their potential in pharmaceutical applications (Merugu et al., 2010).

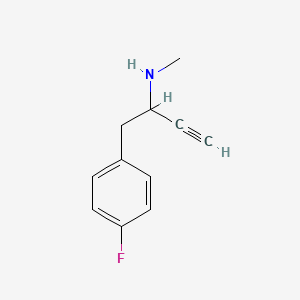

Analgesic and Antiparkinsonian Activities

Research by Amr et al. (2008) involved synthesizing a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating significant analgesic and antiparkinsonian activities. These findings suggest a potential therapeutic application for 2-Chloro-4-(piperidin-4-yl)pyrimidine derivatives in treating neurological disorders (Amr et al., 2008).

Anticonvulsant Properties

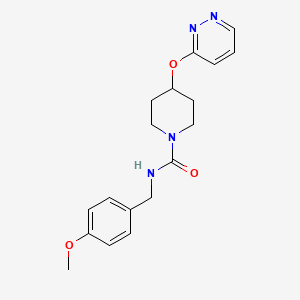

Georges et al. (1989) examined the crystal structures of anticonvulsant compounds containing piperidin-4-yl groups, including 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol. This study highlights the structural and electronic properties of these compounds, which could contribute to their anticonvulsant effects, suggesting potential applications in the treatment of epilepsy (Georges et al., 1989).

Mecanismo De Acción

While the specific mechanism of action for “2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride” is not mentioned in the search results, it’s worth noting that piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .

Safety and Hazards

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .

Propiedades

IUPAC Name |

2-chloro-4-piperidin-4-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.ClH/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLSMOKALOVMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(piperidin-4-yl)pyrimidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)

![Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl](/img/structure/B3000192.png)

![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)